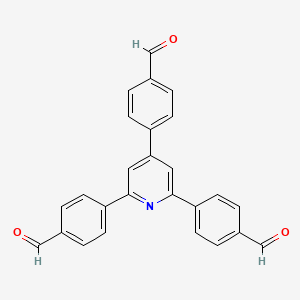

4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde

Vue d'ensemble

Description

4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde, also known as 2,4,6-tris(4-formylphenyl)pyridine, is a compound with the molecular formula C26H17NO3 and a molecular weight of 391.42 g/mol . This compound features a pyridine core connected to three benzaldehyde groups at the 2, 4, and 6 positions. It is commonly used as a ligand in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its ability to form imine linkages through condensation reactions with amines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde typically involves the reaction of pyridine derivatives with benzaldehyde derivatives under specific conditions. One common method is the condensation reaction between 2,4,6-tris(aminophenyl)pyridine and benzaldehyde in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde undergoes various chemical reactions, including:

Condensation Reactions: The aldehyde groups can react with amines to form imines, which are crucial in the synthesis of COFs and MOFs.

Common Reagents and Conditions

Condensation: Typically involves amines and acid catalysts in solvents like ethanol or methanol at elevated temperatures.

Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.

Major Products Formed

Imine Formation: Results in the formation of imine-linked frameworks (COFs and MOFs).

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Applications De Recherche Scientifique

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are porous materials constructed from organic building blocks linked by covalent bonds. TBAPy serves as a critical ligand in the formation of COFs due to its ability to form imine linkages with amines.

Synthesis and Characteristics

- Ligand Properties : TBAPy features a pyridine core that connects three benzaldehyde groups. This structure allows for effective coordination in the formation of COFs.

- High Surface Area : COFs synthesized using TBAPy exhibit high surface areas, making them suitable for applications in gas adsorption and separation. For instance, one study reported a COF derived from TBAPy with a surface area of 721 m²/g and an impressive CO₂ capture capacity of 34 mg/g at room temperature .

Case Studies

- Car-TPP-COF : This framework was created through the condensation of TBAPy with a triangular amine node. The resulting material demonstrated excellent gas adsorption properties and stability under various conditions .

- Nitrogen-rich COFs : Research indicates that COFs incorporating TBAPy can act as sensors for various analytes due to their nitrogen-rich nature and structural integrity .

Catalysis

TBAPy has been explored as a catalyst in various organic reactions due to its electron-deficient nature which enhances its reactivity.

Applications in Organic Synthesis

- Aldol Reactions : The aldehyde functional groups of TBAPy facilitate aldol condensation reactions, leading to the formation of complex organic molecules.

- Cross-Coupling Reactions : As a ligand in palladium-catalyzed cross-coupling reactions, TBAPy has shown effectiveness in synthesizing biaryl compounds .

Gas Storage and Separation

The unique structural properties of COFs made from TBAPy make them ideal candidates for gas storage applications.

Hydrogen and Methane Storage

COFs utilizing TBAPy have been studied for their potential in hydrogen and methane storage due to their high porosity and tunable pore sizes. These materials can significantly enhance the efficiency of gas storage systems.

Carbon Dioxide Capture

The ability of TBAPy-based COFs to capture carbon dioxide is particularly relevant for addressing climate change challenges. The material's high surface area and chemical functionality allow it to effectively adsorb CO₂ from flue gases or ambient air .

Energy Storage Applications

TBAPy's role extends into energy storage technologies, particularly in the development of materials for batteries and supercapacitors.

Supercapacitors

Research indicates that COFs formed with TBAPy can be used as electrode materials in supercapacitors due to their high conductivity and surface area, which enhance charge storage capabilities .

Lithium-ion Batteries

The integration of TBAPy into lithium-ion battery designs has shown promise in improving energy density and cycling stability by providing a robust framework for ion transport .

Mécanisme D'action

The mechanism of action of 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde primarily involves its ability to form imine linkages through condensation reactions with amines . This property allows it to act as a building block for the construction of COFs and MOFs. The electron-deficient pyridine core and the aldehyde functional groups facilitate the formation of stable frameworks, which can interact with various molecular targets and pathways depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’,4’'-(Pyridine-2,4,6-triyl)triphenol: Similar structure but with hydroxyl groups instead of aldehyde groups.

2,4,6-Tris(4-hydroxyphenyl)pyridine: Another similar compound with hydroxyl groups.

Uniqueness

4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde is unique due to its aldehyde functional groups, which provide versatility in forming imine linkages for the synthesis of COFs and MOFs. This property distinguishes it from similar compounds with hydroxyl groups, which may not form such stable frameworks .

Activité Biologique

4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde, also known as TBAPy, is a triagonal ligand that has garnered attention in various fields due to its unique structural features and potential biological activities. With the chemical formula and a molecular weight of 391.42 g/mol, TBAPy is classified under pyridines and benzaldehydes. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

General Information

| Property | Value |

|---|---|

| CAS Number | 2230887-26-8 |

| Molecular Weight | 391.42 g/mol |

| Purity | >98% |

| Appearance | White to grey powder |

| Melting Point | Not available |

Structural Characteristics

The compound features a pyridine core with three aldehyde groups, which enhances its reactivity and ability to form coordination complexes with various metal ions. This property is crucial for its application in synthesizing covalent organic frameworks (COFs).

The biological activity of TBAPy is primarily attributed to its interaction with biomolecules through the formation of imines and coordination complexes. The electron-deficient nature of the pyridine core allows it to engage in various biochemical pathways, influencing cellular processes.

Anticancer Properties

Research has indicated that TBAPy exhibits significant anticancer activity. In a study focusing on its application in oncotherapy, TBAPy was integrated into nanoscale COFs that demonstrated enhanced drug delivery capabilities and selective cytotoxicity against cancer cells .

Case Study:

A recent investigation into the efficacy of TBAPy-based COFs in targeting breast cancer cells showed a reduction in cell viability by over 70% at specific concentrations compared to control groups . This suggests that TBAPy can be utilized as a promising candidate for developing novel anticancer therapies.

Applications in Drug Development

The compound's ability to form stable complexes with metal ions has led to its exploration as a potential ligand in drug discovery. Its reactivity allows it to serve as a precursor for synthesizing biologically active molecules.

Potential Therapeutic Uses

- Antimicrobial Activity: Preliminary studies have shown that TBAPy exhibits antibacterial properties against various strains of bacteria, suggesting its potential use in treating infections .

- Anti-inflammatory Effects: The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases .

Comparative Analysis

To better understand the unique properties of TBAPy, it is useful to compare it with other similar compounds.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Fluorobenzaldehyde | Benzaldehyde | Antimicrobial |

| 2,4-Dihydroxybenzaldehyde | Hydroxybenzaldehyde | Antioxidant |

| 4-(Piperidin-4-yl)pyridine | Piperidine derivative | Anticancer and anti-inflammatory |

Propriétés

IUPAC Name |

4-[2,6-bis(4-formylphenyl)pyridin-4-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17NO3/c28-15-18-1-7-21(8-2-18)24-13-25(22-9-3-19(16-29)4-10-22)27-26(14-24)23-11-5-20(17-30)6-12-23/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTJKKQHECFBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=NC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.